molecular formula C16H28GdN4O8+3 B1228328 Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Cat. No. B1228328
M. Wt: 561.7 g/mol
InChI Key: GFSTXYOTEVLASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gadoteric acid, also known as gadoterate, belongs to the class of organic compounds known as tetracarboxylic acids and derivatives. These are carboxylic acids containing exactly four carboxyl groups. Gadoteric acid is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

MRI Contrast Agents

Gadolinium(3+) chelates, such as those derived from 1,4,7,10-tetraazacyclododecane-1-glutaric-4,7,10-triacetic acid (H(5)DOTAGA), show potential as MRI contrast agents. The chelates exhibit significant longitudinal relaxivity, useful for enhancing MRI contrast (Henig et al., 2010). Similarly, linking multiple gadolinium(III)-chelates to NaGdF4:Yb(3+),Tm(3+) upconverting nanoparticles creates a bimodal contrast agent for MRI and Optical Imaging, offering improved relaxivity and potential for theranostic applications (Carron et al., 2015).

Kinetics and Stability of Complexes

Research on macrocyclic polyamino carboxylate complexes of gadolinium(III) focuses on their formation reaction rates, stability constants, and ligand strain energy, contributing to a better understanding of their behavior in biological systems (Kumar & Tweedle, 1993). Another study explored the clearance of liposomal gadolinium chelates like Gd-DTPA and Gd-HP-DO3A, assessing their decomplexation in vivo, which is crucial for understanding their safety and efficacy as contrast agents (Unger et al., 1991).

pH-Responsive Properties

Gadolinium(III) chelates with nitrophenolic pendant arms display pH-responsive relaxivity changes. This quality is of interest for developing MRI contrast agents sensitive to the physiological environment, potentially enabling more precise imaging in varying pH conditions (Woods et al., 2004).

Structural Analysis and Synthesis

Studies have been conducted on the synthesis and structure of various gadolinium chelates, such as Gadobutrol, which is used clinically for MRI. Structural analysis aids in understanding the coordination chemistry and potential clinical applications of these compounds (Platzek et al., 1997).

properties

Product Name

Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C16H28GdN4O8+3

Molecular Weight

561.7 g/mol

IUPAC Name

gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3

InChI Key

GFSTXYOTEVLASN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.[Gd+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
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Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
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Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
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Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
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Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
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Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

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